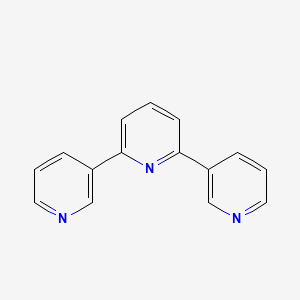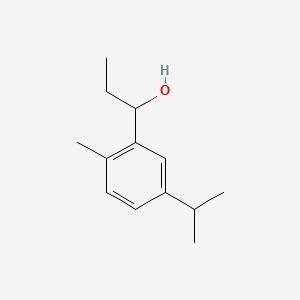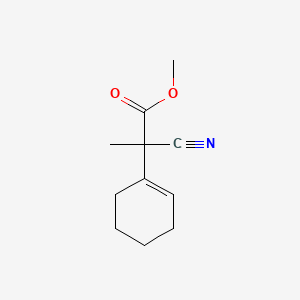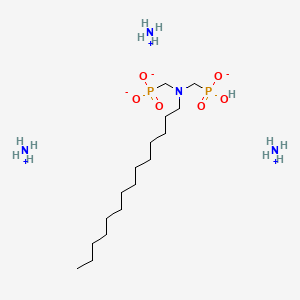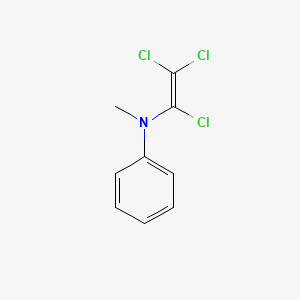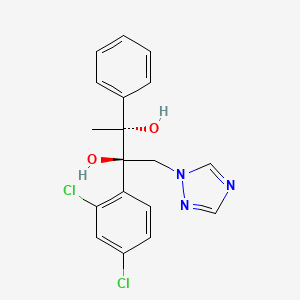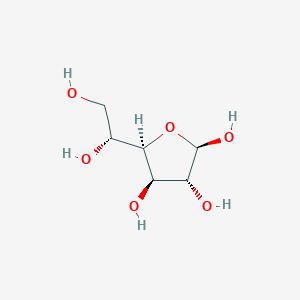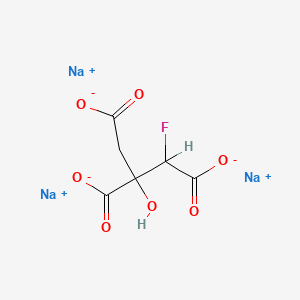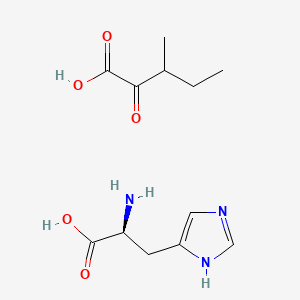
N-Carbomethoxy-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Carbomethoxy-L-cysteine is a derivative of the amino acid L-cysteine, characterized by the presence of a carbomethoxy group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbomethoxy-L-cysteine typically involves the reaction of L-cysteine with methyl chloroformate under basic conditions. The reaction proceeds as follows:
- Dissolve L-cysteine in a suitable solvent such as water or ethanol.
- Add a base, such as sodium hydroxide, to deprotonate the amino group of L-cysteine.
- Slowly add methyl chloroformate to the reaction mixture while maintaining a low temperature to control the reaction rate.
- Stir the reaction mixture for a specified period, usually a few hours, to ensure complete conversion.
- Neutralize the reaction mixture with an acid, such as hydrochloric acid, to precipitate the product.
- Filter and purify the product using recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: N-Carbomethoxy-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group in this compound can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbomethoxy group can be reduced to yield the corresponding amine.
Substitution: The carbomethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Carbomethoxy-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of N-Carbomethoxy-L-cysteine involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The thiol group can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage.
Enzyme Inhibition: The compound can inhibit specific enzymes by modifying their active sites or interfering with substrate binding.
Signal Transduction: this compound can modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation.
類似化合物との比較
N-Carbomethoxy-L-cysteine can be compared with other similar compounds, such as:
N-Acetyl-L-cysteine: Both compounds have antioxidant properties, but this compound has a carbomethoxy group instead of an acetyl group, which may affect its reactivity and biological activity.
L-Cysteine: The parent compound, L-cysteine, lacks the carbomethoxy group, making it more reactive and less stable compared to this compound.
L-Methionine: Another sulfur-containing amino acid, L-methionine, differs in its structure and biological functions but shares some chemical reactivity with this compound.
特性
CAS番号 |
76176-67-5 |
|---|---|
分子式 |
C5H9NO4S |
分子量 |
179.20 g/mol |
IUPAC名 |
(2R)-2-(methoxycarbonylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C5H9NO4S/c1-10-5(9)6-3(2-11)4(7)8/h3,11H,2H2,1H3,(H,6,9)(H,7,8)/t3-/m0/s1 |
InChIキー |
PYMCYGICRFDVCJ-VKHMYHEASA-N |
異性体SMILES |
COC(=O)N[C@@H](CS)C(=O)O |
正規SMILES |
COC(=O)NC(CS)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



